Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a tert-butyl ester and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Hydrolysis reactions typically involve acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.
Reduction: Aminoimidazo[1,2-a]pyridine derivatives.
Substitution: Imidazo[1,2-a]pyridine-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Aminoimidazo[1,2-a]pyridine
Uniqueness
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester and amino group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)15-7-5-4-6-8(15)14-9/h4-7H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUASTVGNVGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N2C=CC=CC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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